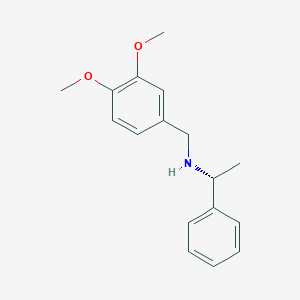

(R)-N-(3,4-二甲氧基苄基)-1-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

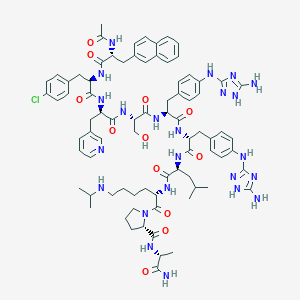

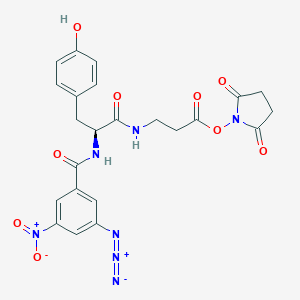

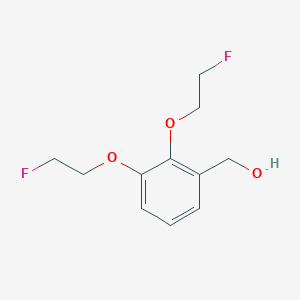

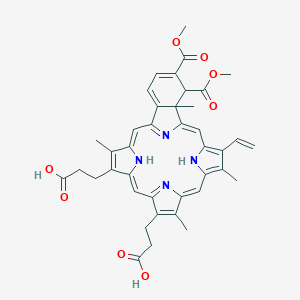

The compound “(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine” is a chemical structure that can be associated with a class of substances that have potential psychoactive properties. It is structurally related to amphetamines and NBOMe drugs, which are known for their stimulant and psychedelic effects .

Synthesis Analysis

The synthesis of related compounds, such as substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, involves readily available precursor materials and follows a common synthetic pathway. This suggests that the synthesis of “(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine” could also be achieved through similar methods. The synthesis process is likely to involve steps that ensure the introduction of the dimethoxybenzyl group to the amine function of the phenylethanamine backbone .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of methoxy groups on the benzyl aromatic ring, which can influence the physical and chemical properties of the molecule. The position and number of these substituents are crucial for the molecular conformation and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds includes the formation of significant ions in the electron ionization mass spectrometry (EI-MS) spectra, such as the iminium cation. The presence of substituents like bromine can lead to minor ions that are indicative of the molecular structure. The vapor phase infrared spectra can provide additional data for determining the position of substitution of the methoxy groups .

Physical and Chemical Properties Analysis

The physical properties of related dimethoxy compounds have been characterized using spectroscopic methods like FT-IR, 1H NMR, and 13C NMR, along with mass spectrometry. These methods can determine the thermal stability and phase-transition behavior of the compounds. For instance, compounds with different lengths of terminal alkyl groups exhibit diverse mesomorphic properties, which can be nematogenic or absent depending on the molecular conformation .

科学研究应用

合成化学和材料科学

光敏保护基:在合成化学中使用光敏保护基,包括 3,5-二甲氧基苄基基,已显示出对未来应用的前景。这些基团用于在合成过程中保护分子中的反应位点,然后可以通过光诱导反应除去,从而对化学合成过程进行精确控制 (Amit、Zehavi 和 Patchornik,1974)。

逆流分离技术:天然化合物的纯化,包括结构与 (R)-N-(3,4-二甲氧基苄基)-1-苯乙胺相似的化合物,利用逆流分离 (CCS)。该技术对于从植物来源分离水溶性次级代谢产物非常有利,突出了此类化合物在天然产物化学和药理学中的相关性 (Luca、Miron、Ignatova 和 Skalicka-Woźniak,2019)。

药理学和生物化学

抗氧化活性:对抗氧化剂的研究对于了解化合物如何减轻氧化应激至关重要,氧化应激是许多疾病的一个因素。用于确定抗氧化活性的分析方法提供了对包括苯乙胺及其衍生物在内的化合物的潜在健康益处的基本见解 (Munteanu 和 Apetrei,2021)。

用于环境修复的纳米酶:具有酶模拟活性的金属和金属氧化物纳米酶被探索其在环境修复中的潜力,包括去除有毒酚类污染物。这项研究表明苯乙胺衍生物在制造对环境有益的材料中的用途 (Chen、Li、Wang、Sun 和 Si,2019)。

治疗研究

精神病学中的对映异构体:对消旋化合物的对映异构体(如 (±)-MDMA)的研究表明,特定的对映异构体(如 R(-)-MDMA)可能具有治疗益处,且副作用较小。对对映异构体的研究强调了立体化学在药物开发中的重要性以及特定对映异构体在临床应用中的潜力 (Pitts、Curry、Hampshire、Young 和 Howell,2018)。

迷幻剂的抗炎特性:包括 (R)-2,5-二甲氧基-4-碘苯丙胺在内的迷幻剂激活 5-HT2A 受体已被发现对动物模型产生有效的抗炎作用。这突出了作用于血清素受体的化合物的一种新的治疗应用,表明 (R)-N-(3,4-二甲氧基苄基)-1-苯乙胺衍生物可能影响炎症的途径 (Flanagan 和 Nichols,2018)。

作用机制

Target of Action

Similar compounds have been found to interact with various cellular targets, including receptors, enzymes, and ion channels .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as potential controlled anodic oxidation . This process may influence its interaction with cellular targets and subsequent biological effects.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of isoquinoline alkaloids , which are involved in various biochemical pathways.

Pharmacokinetics

The compound’s solubility and other thermophysical properties can be significantly influenced by the choice of resolving agent . These properties can impact the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to have anticancer activity against human colon cancer cells .

Action Environment

The action, efficacy, and stability of ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can be influenced by various environmental factors. For instance, the resolution of similar compounds can be affected by factors such as solvent choice, molar ratio, filtration temperature, and amount of solvent .

安全和危害

属性

IUPAC Name |

(1R)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJXBLRDCBHGF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

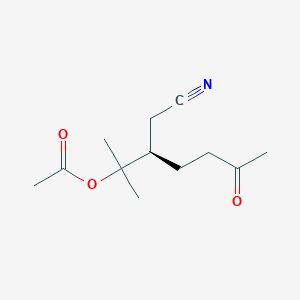

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine | |

CAS RN |

134430-93-6 |

Source

|

| Record name | (S)-N-(3,4-Dimethoxybenzyl)-α-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)